molecular formula C12H8FNO3 B1526017 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1221423-61-5

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1526017
CAS No.: 1221423-61-5
M. Wt: 233.19 g/mol
InChI Key: WYHVPAFGLHOYDD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H8FNO3 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

1-(4-fluorophenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)14-7-8(12(16)17)1-6-11(14)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHVPAFGLHOYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221423-61-5
Record name 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 mL round-bottomed flask was charged with methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (2.3 g, 9.1 mmol) and 20 mL of EtOH. To this was added NaOH (1.10 g, 27.0 mmol). This solution was stirred at rt for 20 h then concentrated. The mixture was acidified to pH 1 with conc HCl. The resulting precipitate was filtered and dried to give 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an off-white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
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1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
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1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
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1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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